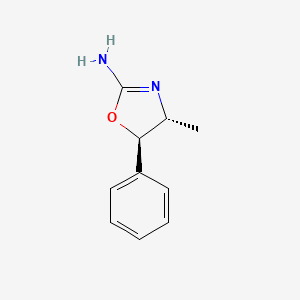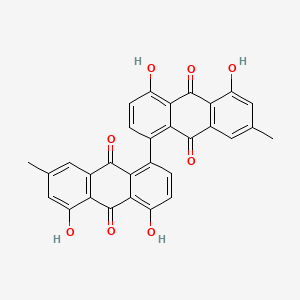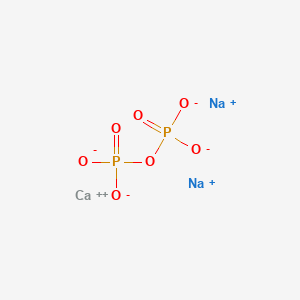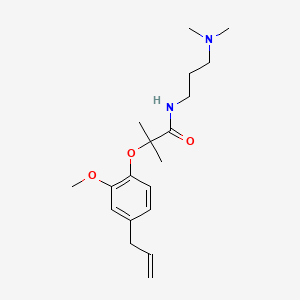
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a fluorophenyl group, and a methylsulfonylphenyl group attached to a pyridazinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of fluorobenzene and a halogenated pyridazinone intermediate, using a palladium catalyst and a suitable base.
Incorporation of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a methylsulfonyl-substituted phenyl halide reacts with a nucleophilic pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the sulfonyl group, resulting in the formation of reduced pyridazinone or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone.
Reduction: Reduced pyridazinone, sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, blocking of receptor binding, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(cyclopropylmethyl)-4-(4-chlorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one: Similar structure with a chlorine atom instead of a fluorine atom.
2-(cyclopropylmethyl)-4-(4-bromophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one: Similar structure with a bromine atom instead of a fluorine atom.
2-(cyclopropylmethyl)-4-(4-methylphenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one imparts unique electronic and steric properties, which can influence its reactivity, biological activity, and physicochemical characteristics. This makes it distinct from its analogs with different substituents.
属性
CAS 编号 |
213763-92-9 |
|---|---|
分子式 |
C21H19FN2O3S |
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H19FN2O3S/c1-28(26,27)18-10-6-15(7-11-18)19-12-23-24(13-14-2-3-14)21(25)20(19)16-4-8-17(22)9-5-16/h4-12,14H,2-3,13H2,1H3 |
InChI 键 |
NRXNITPRTPIEKU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)N(N=C2)CC3CC3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


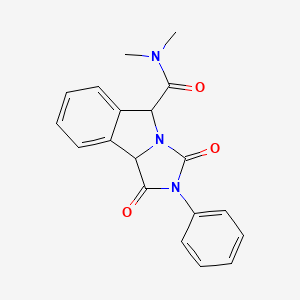
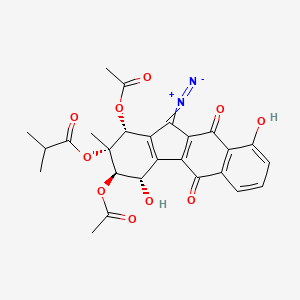
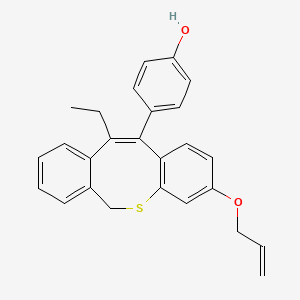
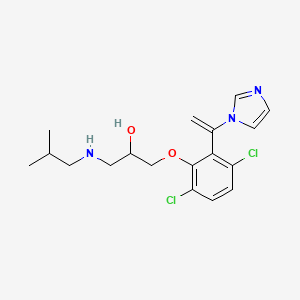
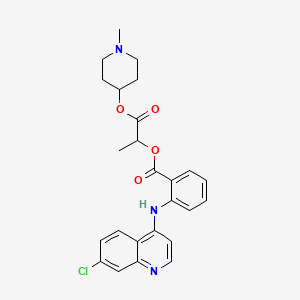

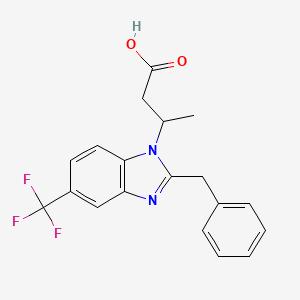
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)


